3-Bromo-4-chloro-2-(trifluoromethyl)pyridine
Overview
Description
“3-Bromo-4-chloro-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1211536-37-6 . It has a molecular weight of 260.44 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . One well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .Molecular Structure Analysis
The molecular formula of “this compound” is C6H2BrClF3N . The InChI key for this compound is IPWRSJNPYSDMMD-UHFFFAOYSA-N .Chemical Reactions Analysis
Trifluoromethylpyridines, including “this compound”, are used in various chemical reactions. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .Physical and Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm³, a boiling point of 188.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It has a molar refractivity of 41.9±0.3 cm³ .Scientific Research Applications
Synthesis and Functionalization of Pyridine Derivatives
Halogenated pyridines, including 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine, are pivotal in the synthesis of various pyridine derivatives. They undergo nucleophilic substitution reactions, where the halogen atoms are replaced with other functional groups, leading to a wide range of chemical entities. For instance, the palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, utilize these halogenated pyridines to form carbon-carbon and carbon-nitrogen bonds, respectively, creating diverse pyridine-based compounds with potential applications in pharmaceuticals and agrochemicals (Ahmad et al., 2017).
Catalysis and Organic Transformations
The presence of halogen atoms in this compound also makes it a suitable candidate for catalysis, particularly in Lewis acid catalysis. Halogenated pyridines can act as electrophilic catalysts in organic transformations, facilitating reactions such as Friedel-Crafts acylation and alkylation. The specific electronic properties of the trifluoromethyl group, combined with the halogen atoms, provide unique reactivity patterns that are exploited in synthesizing complex organic molecules (Connell & Dumesic, 1987).
Material Science
In material science, halogenated pyridines are used in the synthesis of organic semiconductors and photovoltaic materials. The electronic properties of these compounds, such as their ability to donate or accept electrons, make them valuable in constructing organic light-emitting diodes (OLEDs) and solar cells. Moreover, the incorporation of the trifluoromethyl group can significantly alter the photophysical properties of these materials, enhancing their efficiency and stability (Pointillart et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-4-chloro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWRSJNPYSDMMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255918 | |
Record name | 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211536-37-6 | |
Record name | 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211536-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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